![molecular formula C18H13N7O B2655670 1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one CAS No. 1203084-51-8](/img/structure/B2655670.png)
1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one” belongs to a class of compounds known as pyrazolotriazolopyrimidines . These compounds are known to be functionalized ligands that target adenosine receptors . They are often used to develop multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .
Synthesis Analysis
The synthesis of such compounds generally involves the use of a pyrazolotriazolopyrimidine scaffold, which is chosen as a pharmacophore for the adenosine receptors . It is substituted at different positions with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolotriazolopyrimidine core, which is a fused ring system containing pyrazole, triazole, and pyrimidine rings . This core is functionalized with various substituents, including phenyl and phenylamino groups, at different positions .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the functionalization of the pyrazolotriazolopyrimidine core . This can be achieved through various chemical reactions, including substitution reactions .Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
The compound 22i exhibits remarkable anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa. Its IC50 values are 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it demonstrates superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
PARP1 Inhibition
Newly discovered PARP1 inhibitors, including 22i, serve as valuable pharmacological tools for investigating the mechanism of acquired resistance to PARP1 inhibitors. These compounds may also hold promise as therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance .
Neuroprotective and Anti-Inflammatory Properties
Triazole-pyrimidine hybrid compounds, such as 22i, exhibit promising neuroprotective and anti-inflammatory properties. These findings suggest potential applications in neurodegenerative diseases and inflammatory conditions .
Adenosine Receptor Antagonism
While not directly reported for 22i, related derivatives with a reactive linker have been explored as adenosine receptor antagonists. Functionalization of these compounds allows for the development of multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic tools .
Energetic Materials
In a different context, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively. Although not specifically 22i, this highlights the potential for similar compounds in the field of energetic materials .
C-Met Kinase Inhibition
Given its potent c-Met kinase inhibition ability, 22i could be further explored as a targeted therapy for conditions related to c-Met dysregulation, including certain cancers and other diseases .
Wirkmechanismus
The mechanism of action of these compounds is thought to involve their binding to adenosine receptors . Computational studies suggest different binding modes for these compounds at the three receptors . Both molecular docking and supervised molecular dynamics simulations confirm that the preferred binding mode at the single receptor is driven by the substitution present at the 5 position .
Zukünftige Richtungen
The future directions in the research of these compounds could involve the development of more potent conjugable and conjugated ligands targeting adenosine receptors . This could be achieved by further functionalization of the pyrazolotriazolopyrimidine core and exploration of different substituents .
Eigenschaften
IUPAC Name |
12-anilino-3-phenyl-1,3,4,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O/c26-15-14-11-19-25(13-9-5-2-6-10-13)16(14)24-17(22-23-18(24)21-15)20-12-7-3-1-4-8-12/h1-11H,(H,20,22)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPARAAFFPWFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C3N2C4=C(C=NN4C5=CC=CC=C5)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.